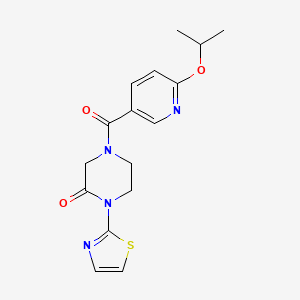

4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(6-propan-2-yloxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-11(2)23-13-4-3-12(9-18-13)15(22)19-6-7-20(14(21)10-19)16-17-5-8-24-16/h3-5,8-9,11H,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGPZBQSZBGUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Nicotinoyl Intermediate: Starting with 6-isopropoxynicotinic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride.

Coupling with Piperazine: The acid chloride is then reacted with 1-(thiazol-2-yl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the isopropoxy group.

Reduction: Reduction reactions could target the nicotinoyl moiety or the piperazine ring.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have focused on the synthesis of derivatives related to 4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one for their potential as anti-tubercular agents. A series of compounds were designed and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as effective treatments for tuberculosis .

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| Compound 6a | 1.35 | 3.73 |

| Compound 6e | 2.18 | 40.32 |

Analgesic Effects

The analgesic properties of compounds containing thiazole and piperazine rings have been investigated, revealing that they exert antinociceptive effects through interactions with opioid receptors. In animal models, these compounds demonstrated significant pain relief in various tests, including the acetic acid-induced writhing test and hot plate test . Molecular docking studies confirmed strong interactions between the synthesized compounds and µ- and δ-opioid receptor proteins, suggesting a mechanism of action involving the opioid system.

| Test Type | Result |

|---|---|

| Acetic Acid Test | Significant reduction in writhing |

| Hot Plate Test | Increased latency to response |

Anticancer Properties

The compound's potential as an anticancer agent has also been explored, particularly in relation to breast cancer cell lines. Thiazole-pyridine hybrids have shown promising anti-breast cancer efficacy, with some exhibiting lower IC50 values than standard treatments like 5-fluorouracil . The structure-activity relationship studies indicate that modifications to the thiazole moiety can enhance anticancer activity.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.71 |

| HepG2 | Not specified |

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized various thiazole-piperazine derivatives and evaluated their biological activities against Mycobacterium tuberculosis. The most active compounds were further tested for cytotoxicity on human embryonic kidney cells, showing low toxicity levels while maintaining potent anti-tubercular activity .

Case Study 2: Analgesic Mechanism Investigation

Research conducted on thiazole-piperazine compounds demonstrated their analgesic effects through both central and peripheral mechanisms. The study utilized molecular docking techniques to elucidate the binding affinities of these compounds to opioid receptors, providing insights into their pharmacological profiles .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

The compound shares structural similarities with piperazine/thiazole-containing derivatives and nicotinamide analogs. Below is a detailed comparison based on substituent effects, synthetic yields, and functional properties derived from the evidence.

Structural Analogues from Piperazine-Thiazole-Urea Derivatives ()

A series of urea-linked piperazine-thiazole derivatives (compounds 11a–11o ) were synthesized with varying aryl substituents . These compounds share the thiazole-piperazine core but differ in their terminal urea groups and additional functional moieties. Key comparisons include:

| Compound ID | Substituent(s) on Aryl Group | Yield (%) | Molecular Weight ([M+H]+) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |

| 11c | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |

| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |

| 11o | 3-Chloro-4-(trifluoromethyl)phenyl | 87.34 | 568.2 |

Key Observations :

- The isopropoxy group in the query compound may offer intermediate polarity compared to these substituents.

- Synthetic Yields : Most analogues exhibit high yields (>83%), suggesting robust synthetic routes for piperazine-thiazole frameworks. The query compound’s synthesis likely follows similar strategies, though specific data are unavailable.

- Functional Differences: Unlike the urea derivatives in , the query compound features a piperazinone (lactam) ring and lacks a urea linkage. This structural distinction may alter hydrogen-bonding interactions and target selectivity.

Comparison with VPC-14449 ()

VPC-14449, initially misassigned as 4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine , was corrected to 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine . While both compounds contain thiazole rings, critical differences include:

- Core Structure: VPC-14449 uses a morpholine ring instead of piperazinone, and its imidazole substituent (dibromo) contrasts with the query compound’s pyridine-based nicotinoyl group.

- Functional Implications: Morpholine’s oxygen atom may enhance solubility, whereas the dibromoimidazole could confer distinct electronic properties. The query compound’s isopropoxynicotinoyl group might engage in π-π stacking or polar interactions absent in VPC-14447.

Fungicidal Piperidine-Thiazole Analogues ()

A patent describes 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives as fungicides . These compounds share the thiazole-heterocycle motif but differ in:

- Heterocycle Type: Piperidine (saturated) vs. piperazinone (partially unsaturated) in the query compound.

- Biological Target: The dihydroisoxazole group suggests activity against fungal enzymes, whereas the query compound’s nicotinoyl moiety may target NAD⁺-dependent pathways.

Biological Activity

4-(6-Isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its diverse pharmacological properties. The thiazole and nicotinoyl moieties contribute to its potential interactions with biological targets. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The piperazine ring often enhances the interaction with microbial cell membranes, leading to cell disruption and death.

- Anticancer Potential : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : Piperazine derivatives are frequently studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Anticancer | Induction of apoptosis | |

| Neurotransmitter modulation | Interaction with serotonin/dopamine receptors |

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

-

Antimicrobial Efficacy :

A study on piperazine derivatives showed that modifications to the piperazine ring significantly enhanced antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of DNA gyrase, leading to bacterial cell death . -

Anticancer Properties :

Research into thiazole-containing compounds indicated their potential in cancer therapy, particularly through mechanisms that induce apoptosis in various cancer cell lines. The combination of thiazole and piperazine was noted to enhance cytotoxicity . -

Neuropharmacological Studies :

A series of piperazine derivatives were evaluated for their effects on dopamine D2 and D3 receptors. Results indicated that specific modifications could lead to increased binding affinity, suggesting potential applications in treating neurological disorders .

Q & A

Q. What are the standard synthetic routes for 4-(6-isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one, and how can reaction completion be monitored?

- Methodological Answer : A common approach involves coupling a nicotinoyl derivative with a thiazolyl-piperazine intermediate under reflux conditions. For example, acetic acid buffered with sodium acetate is used as a solvent, and the reaction is heated for 6–9 hours. Thin-layer chromatography (TLC) is employed to monitor progress by tracking the disappearance of starting materials (e.g., 4-isopropylpiperazine-1-carbaldehyde). Post-reaction, the product is precipitated in ice-cold water, filtered, and purified via recrystallization (e.g., using dioxane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. For NMR, focus on signals corresponding to the isopropoxy group (δ ~1.2–1.4 ppm for CH₃ protons) and the thiazole ring (aromatic protons at δ ~7–8 ppm). High-resolution MS (HRMS) should confirm the molecular ion peak matching the exact mass of the compound. Cross-referencing with literature spectra of analogous piperazine-thiazole derivatives ensures structural validation .

Q. What purification strategies are effective for isolating this compound, and how can yield be optimized?

- Methodological Answer : Recrystallization from dioxane or ethanol is preferred for removing unreacted intermediates. For impure batches, column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (e.g., ethyl acetate/hexane) improves purity. Yields >80% are achievable by optimizing stoichiometry (e.g., 1.3:1 molar ratio of nicotinoyl to piperazine derivatives) and ensuring strict temperature control during reflux .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like acylation or cyclization. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal solvents, catalysts, and temperatures. For instance, simulations might reveal that replacing acetic acid with a less polar solvent reduces side reactions, validated experimentally .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., hindered rotation in the piperazine ring) or impurities. Variable-temperature NMR can distinguish conformational isomers by observing signal coalescence at elevated temperatures. For unresolved issues, 2D NMR (COSY, HSQC) clarifies coupling relationships. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How do structural modifications (e.g., substituent variations on the thiazole ring) impact biological activity, and what assays are suitable for evaluation?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., replacing thiazole with benzothiazole or altering substituents). In vitro assays like enzyme inhibition (e.g., kinase or protease panels) and cellular viability tests (MTT assays) quantify activity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, guiding prioritization of analogs for synthesis .

Q. What reactor design principles enhance scalability for synthesizing this compound?

- Methodological Answer : Continuous flow reactors improve heat/mass transfer compared to batch systems, critical for exothermic steps like acylation. Membrane separation technologies (e.g., nanofiltration) enable in-line purification, reducing downstream processing. Scale-up simulations using Aspen Plus or COMSOL model parameters like residence time distribution (RTD) to maintain product consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.